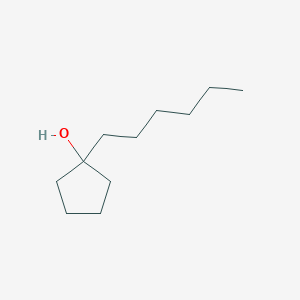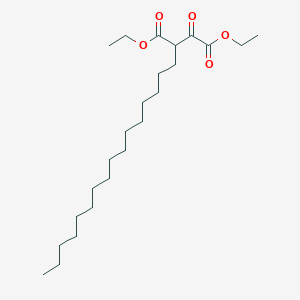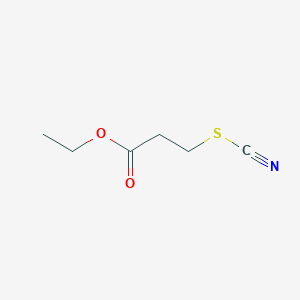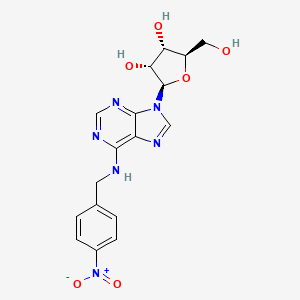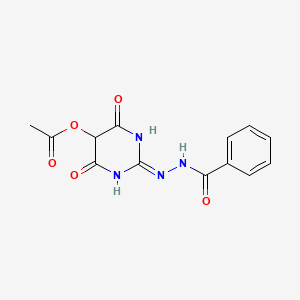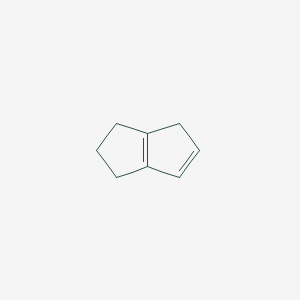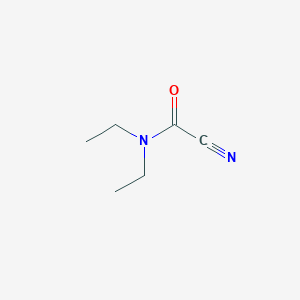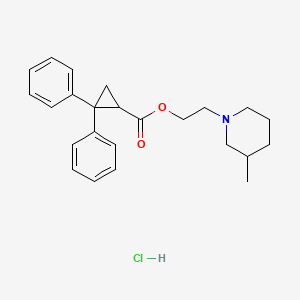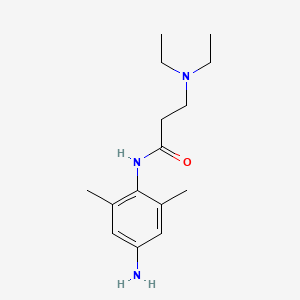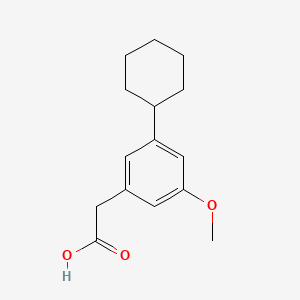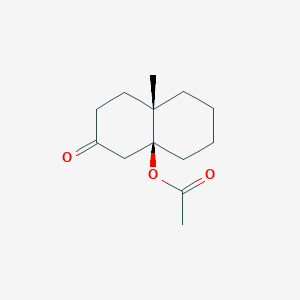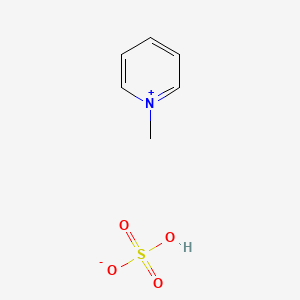
1-Methylpyridin-1-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyridin-1-ium hydrogen sulfate is a quaternary ammonium salt derived from pyridine. It is known for its role in various chemical reactions and its presence in some natural products. The compound is characterized by its ionic nature, which makes it soluble in water and other polar solvents.
Métodos De Preparación
1-Methylpyridin-1-ium hydrogen sulfate can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+[\text{CH}_3\text{OSO}_3]- ] This method involves the methylation of pyridine, resulting in the formation of the quaternary ammonium salt .
Análisis De Reacciones Químicas
1-Methylpyridin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to pyridine or its derivatives.
Substitution: The methyl group attached to the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include dimethyl sulfate for methylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
1-Methylpyridin-1-ium hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism by which 1-Methylpyridin-1-ium hydrogen sulfate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. In biological systems, it can induce phase II enzymes via the Nrf2/ARE pathway, contributing to its potential anti-carcinogenic properties . The compound’s ability to form ionic liquids also makes it useful in industrial applications, where it can facilitate various chemical processes.
Comparación Con Compuestos Similares
1-Methylpyridin-1-ium hydrogen sulfate is unique compared to other pyridinium salts due to its specific ionic properties and its ability to form stable ionic liquids. Similar compounds include:
N-Methylpyridinium chloride: Another quaternary ammonium salt with similar properties but different applications.
Pyridinium ylides: These compounds are used in organic synthesis and have different reactivity profiles compared to this compound.
Propiedades
Número CAS |
49722-63-6 |
|---|---|
Fórmula molecular |
C6H9NO4S |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
hydrogen sulfate;1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8N.H2O4S/c1-7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
LYUREHFPRXUSSO-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


